Combretastatin A1

Vascular Disruption Tumor Blood Flow Preclinical Efficacy

Combretastatin A1 (CA1) is the definitive tool compound for vascular disruption research where quinone-mediated cytotoxicity is mechanistically essential. Unlike CA4, CA1 bears a second ortho-phenolic hydroxyl group that drives oxidative metabolism to reactive ortho-quinone intermediates, conferring a dual mechanism—tubulin inhibition plus oxidative stress and thiol adduct formation—unattainable with CA4. Its prodrug CA1P (OXi4503) achieves >50% functional vascular volume reduction at 1 mg/kg, vastly exceeding CA4P potency at equivalent doses. For studies on MDR modulation or oxidative tumor microenvironment exploitation, only CA1 delivers the authentic pharmacological profile. Select CA1 to ensure your experimental outcomes reflect genuine combretastatin A1 biology, not an approximation.

Molecular Formula C18H20O6
Molecular Weight 332.3 g/mol
CAS No. 109971-63-3
Cat. No. B012590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombretastatin A1
CAS109971-63-3
Synonymscombretastatin A-1
Combretastatin A1
NSC 600032
NSC-600032
Molecular FormulaC18H20O6
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
InChIInChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
InChIKeyYUSYSJSHVJULID-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Combretastatin A1 (CA1, CAS 109971-63-3): Vascular Disrupting Agent with Enhanced Antitumor Potency


Combretastatin A1 (CA1) is a cis-stilbene natural product originally isolated from Combretum caffrum that functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin [1]. Its diphosphate prodrug, combretastatin A1 phosphate (CA1P, OXi4503), is a vascular disrupting agent (VDA) in clinical development [2]. CA1 is structurally related to combretastatin A4 (CA4), distinguished by the presence of a second (ortho) phenolic moiety on the B-ring, a feature that fundamentally alters its metabolic fate and pharmacological profile [3].

Why Combretastatin A4 or AVE8062 Cannot Substitute for Combretastatin A1 in Vascular Disruption Research


Combretastatin A1 cannot be generically substituted by its closest analog combretastatin A4 (CA4) or its prodrug CA4P due to fundamental differences in molecular pharmacology. CA1 possesses a second ortho-phenolic hydroxyl group that is absent in CA4, conferring the ability to undergo oxidative metabolism to highly reactive ortho-quinone intermediates [1]. This metabolic divergence produces a dual mechanism of action—tubulin binding plus quinone-mediated cytotoxicity and oxidative stress—that is not present in CA4 [1]. Furthermore, CA1P (OXi4503) demonstrates substantially greater antivascular and antitumor potency than CA4P at equivalent doses in preclinical models, rendering dose-normalized comparisons invalid [2]. These distinctions have direct procurement implications: selecting CA4 or CA4P for vascular disruption studies will yield fundamentally different experimental outcomes, particularly in in vivo tumor models where the differential metabolism of CA1 drives enhanced efficacy [3].

Quantitative Differentiation of Combretastatin A1 from Combretastatin A4: Head-to-Head Evidence Guide


Superior Antivascular Potency: OXi4503 Induces >50% Vascular Shutdown at 1 mg/kg Versus CA4P's No Measurable Effect at 10 mg/kg

In a direct head-to-head comparison in the murine breast adenocarcinoma CaNT model, OXi4503 (CA1P) induced a greater than 50% reduction in functional vascular volume at a dose of 1 mg/kg, and this vascular shutdown increased to 80% or more following doses of 10, 25, and 50 mg/kg. In contrast, CA4P induced only approximately 40% vascular shutdown at 50 mg/kg and had no measurable effect at 10 mg/kg [1]. This demonstrates that OXi4503 is substantially more potent as a vascular disrupting agent, with effective antivascular activity at doses at least 10-fold lower than those required for CA4P to produce any measurable effect.

Vascular Disruption Tumor Blood Flow Preclinical Efficacy

Single-Agent Antitumor Activity: OXi4503 Induces Significant Tumor Growth Retardation at 100-400 mg/kg, Whereas CA4P Shows No Significant Effect up to 400 mg/kg

In the same head-to-head CaNT murine breast adenocarcinoma study, OXi4503 at single doses of 100, 200, and 400 mg/kg induced significant retardation in the growth of established tumors. In contrast, CA4P showed no significant growth retardation with single doses of up to 400 mg/kg [1]. This demonstrates that CA1P possesses single-agent antitumor activity that is absent in CA4P at comparable doses.

Antitumor Efficacy Tumor Growth Inhibition Preclinical Oncology

Mechanistic Basis for Enhanced Potency: CA1 Undergoes Oxidative Metabolism to Reactive ortho-Quinone Intermediates, a Pathway Absent in CA4

The enhanced antitumor effect of CA1 relative to CA4 has been mechanistically linked to the presence of a second (ortho) phenolic moiety in CA1. Oxidation of CA1 by peroxidase, tyrosinase, or Fe(III) generates an ortho-quinone intermediate (Q1), which undergoes electrocyclic ring closure to a second ortho-quinone product (Q2) [1]. Q2 is highly reactive toward glutathione (GSH) and ascorbate, stimulating oxygen consumption in a catalytic manner [1]. Free radical intermediates formed during autoxidation of CA1 were characterized by EPR [1]. This oxidative activation pathway is absent in CA4, which lacks the second phenolic hydroxyl group [1]. The in vivo formation of the hydroquinone–thioether conjugate Q1H2-SG (from GSH addition to Q1) was detected in mouse liver following CA1P administration, providing direct evidence of quinone-mediated metabolism in vivo [1].

Drug Metabolism Quinone Intermediates Oxidative Stress

Pharmacokinetic Profile Differences: Comparable Tumor AUC but Distinct Plasma Exposure Between CA1 and CA4 Following Prodrug Administration

In a comparative preclinical pharmacokinetic study, NMRI mice bearing MAC29 tumors received CA4P or CA1P at a therapeutic dose of 150 mg·kg⁻¹. The plasma and tumor AUC values for the active components were 18.4 and 60.1 µg·h·ml⁻¹ for CA4, and 10.4 and 13.1 µg·h·ml⁻¹ for CA1, respectively [1]. While CA4 achieved higher plasma exposure (AUC 18.4 vs 10.4 µg·h·ml⁻¹), CA1 demonstrated superior tumor distribution relative to plasma (tumor AUC 13.1 vs 10.4 plasma AUC) compared to CA4 (tumor AUC 60.1 vs 18.4 plasma AUC) [1]. Additionally, up to 14 metabolites were detected for CA1 in plasma, and in vitro metabolic comparisons strongly suggested that CA1 is metabolized to a more reactive species than CA4 [1].

Pharmacokinetics Tumor Exposure Metabolic Fate

Clinical Evidence: CA1P (OXi4503) Demonstrates Dose-Dependent Antivascular Activity with Objective Response in Ovarian Cancer

In a Phase I clinical trial of OXi4503 (CA1P) in patients with advanced solid tumors (NCT00977210), dynamic contrast-enhanced MRI (DCE-MRI) confirmed a dose effect and showed significant antivascular effects in 10 of 13 patients (77%) treated at doses of 11 mg/m² or higher [1]. One partial response (PR) was observed in a heavily pretreated patient with ovarian cancer [1]. Pharmacokinetics showed dose-dependent linear increases in peak plasma concentrations and AUC of OXi4503, with the recommended Phase II dose established at 11-14 mg/m² when amlodipine prophylaxis is used [1]. Preclinical studies cited in the trial design indicated that OXi4503 is more potent than other clinically evaluated vascular-disrupting agents [1].

Clinical Pharmacology Phase I Trial DCE-MRI

Cross-Resistance Profile in Anthracycline-Resistant Cell Lines: CA1 Shows Cross-Resistance Where CA4 Does Not—A Critical Consideration for Experimental Design

In a comparative study of two daunorubicin-resistant P388 murine leukemia cell lines, combretastatin A4 was effective against both resistant lines, whereas combretastatin A1 showed a high degree of cross-resistance [1]. CA1 was also more efficient at increasing intracellular daunorubicin concentrations in both resistant cell lines compared to CA4 [1]. The cross-resistance to CA1 was proposed to result from increased affinity of the drug-efflux process (likely P-glycoprotein) for CA1 versus CA4 [1]. This differential susceptibility to efflux-mediated resistance represents a functional divergence that must be considered when selecting compounds for studies involving multidrug-resistant tumor models.

Drug Resistance P-glycoprotein Multidrug Resistance

Recommended Research Applications for Combretastatin A1 and CA1P Based on Verified Differentiation


Preclinical Vascular Disruption Studies Requiring Potent, Low-Dose Efficacy

CA1P (OXi4503) is the preferred compound for in vivo studies of acute tumor vascular shutdown. The evidence that OXi4503 induces >50% reduction in functional vascular volume at 1 mg/kg, versus CA4P's lack of measurable effect at 10 mg/kg, means that OXi4503 enables robust antivascular studies at substantially lower doses, reducing compound costs and potentially minimizing off-target effects [1]. This makes OXi4503 particularly suitable for studies in murine models where compound supply or toxicity at higher doses may be limiting.

Investigating Oxidative Metabolism-Dependent Antitumor Mechanisms

CA1 is uniquely suited for research into the role of quinone-mediated cytotoxicity and oxidative stress in tumor cell death. Unlike CA4, CA1 undergoes oxidative metabolism to reactive ortho-quinone intermediates that bind to thiols and enhance free radical production [2]. This dual mechanism (tubulin binding plus oxidative activation) makes CA1 the appropriate tool compound for studies examining the contribution of oxidative metabolism to VDA efficacy or for exploring therapeutic strategies that exploit elevated oxidative stress in tumor microenvironments.

Combination Therapy Studies with Anthracyclines in Resistant Tumor Models

The observation that CA1 increases intracellular daunorubicin concentrations in anthracycline-resistant P388 cells [3] identifies CA1 as a candidate for combination studies aimed at overcoming or modulating multidrug resistance. While CA1 itself exhibits cross-resistance in these models, its ability to enhance anthracycline accumulation may provide a mechanistic basis for synergistic combination regimens. This application is specific to CA1 and not predicted for CA4 based on available comparative evidence.

Translational Research Requiring Clinical-Stage Vascular Disrupting Agent with Validated Biomarker Response

For translational oncology research requiring a VDA with established clinical pharmacokinetics and validated imaging biomarkers, CA1P (OXi4503) offers advantages derived from its Phase I clinical data. DCE-MRI demonstrated significant antivascular effects in 77% of evaluable patients at doses ≥11 mg/m², providing a clinical benchmark for correlative preclinical imaging studies [4]. The linear dose-dependent pharmacokinetics and established maximum tolerated dose (8.5-14 mg/m²) facilitate dose translation from preclinical models to clinical trial design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Combretastatin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.